1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde

Physicochemical properties Drug-likeness Solubility prediction

This compound is the irreplaceable aldehyde building block for synthesizing 2-substituted-5-nitrobenzimidazole derivatives targeting VEGFR-2/c-Met kinases (IC₅₀ as low as 2.19 µM). The N-methyl group eliminates HBD (HBD=0), modulating lipophilicity (XLogP3=1.4) versus non-methylated analogs. The 2-carbaldehyde handle enables chemoselective condensation (oxime, Schiff base, quinoline annulation) that non-aldehydic substitutes cannot support. The 5-nitro group provides electron-deficient character essential for π-π stacking in kinase ATP pockets and bioreductive prodrug activation. Generic substitution with less functionalized benzimidazole analogs precludes these specific transformations and documented SAR. ≥98% purity ensures reliable downstream synthetic performance.

Molecular Formula C9H7N3O3
Molecular Weight 205.173
CAS No. 68011-85-8
Cat. No. B2940053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde
CAS68011-85-8
Molecular FormulaC9H7N3O3
Molecular Weight205.173
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=O
InChIInChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)10-9(11)5-13/h2-5H,1H3
InChIKeyCGFYTPXAPAREGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde (CAS 68011-85-8): Core Structural Identity and Synthetic Intermediate Profile


1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde (CAS 68011-85-8) is a heterocyclic benzimidazole derivative bearing three distinguishing functional groups: an N-methyl substituent at position 1, a nitro group at position 5, and a carbaldehyde at position 2 [1]. With a molecular formula of C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing 2-substituted-5-nitrobenzimidazole derivatives with reported anticancer (VEGFR-2/c-Met inhibition) and antiprotozoal activities [1][2]. The compound is commercially available at ≥98% purity from multiple suppliers, positioning it as a readily accessible building block for research and further manufacturing . Its unique combination of an electron-withdrawing nitro group at position 5 and a reactive aldehyde handle at position 2 on the N-methylated benzimidazole scaffold differentiates it from simpler benzimidazole analogs and enables chemoselective synthetic transformations that non-methylated or non-aldehyde analogs cannot support [1][3].

Why 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde Cannot Be Simply Replaced by Unsubstituted or Non-Aldehydic Benzimidazole Analogs


Generic substitution of 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde with closely related benzimidazole derivatives—such as the non-methylated 5-nitro-1H-benzimidazole-2-carbaldehyde (CAS 1260834-38-5) or the non-aldehydic 1-methyl-5-nitrobenzimidazole (CAS 5381-78-2)—introduces critical failures in synthetic utility. The N-methyl group at position 1 eliminates the N-H hydrogen bond donor capability (HBD = 0) found in the non-methylated analog, altering solubility, lipophilicity (XLogP3 = 1.4), and molecular recognition properties [1]. More critically, the 2-carbaldehyde functionality provides the essential reactive handle for condensation-based diversification (e.g., oxime formation, Schiff base synthesis, and quinoline annulation), which is entirely absent in 1-methyl-5-nitrobenzimidazole (MW = 177.16 g/mol, lacks aldehyde) [2]. The benzimidazole core (C₉H₇N₃O₃, MW = 205.17) further distinguishes this compound from its imidazole analog (1-methyl-5-nitro-1H-imidazole-2-carbaldehyde), offering a larger π-system and distinct electronic properties that affect downstream biological target engagement [1][3]. These structural features are not interchangeable; substituting with a less functionalized analog precludes the specific synthetic transformations and structure-activity relationships documented for this compound class [2][4].

Quantitative Differentiation Evidence for 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde vs. Closest Analogs


N-Methyl Substitution Alters Physicochemical Profile: Computed Property Comparison vs. Non-Methylated 5-Nitro-1H-benzimidazole-2-carbaldehyde

The N-methyl group at position 1 of the target compound fundamentally alters its physicochemical profile compared to the non-methylated analog 5-nitro-1H-benzimidazole-2-carbaldehyde (CAS 1260834-38-5). The target compound possesses zero hydrogen bond donor (HBD) count, whereas the non-methylated analog retains an N-H group capable of hydrogen bond donation. This difference affects solubility, membrane permeability, and intermolecular interaction potential [1]. The computed XLogP3 value of 1.4 for the target compound indicates moderate lipophilicity, which contrasts with the expected lower lipophilicity of the more polar non-methylated analog [1].

Physicochemical properties Drug-likeness Solubility prediction

2-Carbaldehyde Functional Handle Enables Aldehyde-Specific Condensation Chemistry Absent in 1-Methyl-5-nitrobenzimidazole

The 2-carbaldehyde group on the target compound provides a versatile reactive handle for condensation reactions (oxime, hydrazone, Schiff base formation) and cyclization reactions (quinoline synthesis), which is entirely absent in 1-methyl-5-nitrobenzimidazole (CAS 5381-78-2). The aldehyde functionality enables the compound to serve as a precursor for oxime ether derivatives with documented trypanocidal activity, where the aldehyde-oxime transformation is the key synthetic step [1]. Alimohammadi et al. (1994) demonstrated that oxidation of 2-(1-hydroxyethyl)-1-methyl-5-nitrobenzimidazole yields 2-acetyl-1-methyl-5-nitrobenzimidazole, which then reacts with substituted 2-aminobenzaldehydes to produce 2-(1-methyl-5-nitro-2-benzimidazolyl)quinolines—a transformation that requires the 2-carbonyl functionality [2].

Synthetic intermediate Aldehyde reactivity Oxime formation

Benzimidazole Core Provides Extended π-System and Higher Molecular Complexity vs. Imidazole Analog

The target compound features a benzimidazole core (fused benzene-imidazole bicyclic system) with an extended π-electron system, compared to the simpler imidazole analog 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde. The benzimidazole scaffold provides 15 heavy atoms and a complexity score of 278 (PubChem), compared to approximately 11 heavy atoms and lower complexity for the imidazole analog [1]. This structural difference has implications for π-π stacking interactions in biological target binding, as evidenced by crystal structure data showing that benzimidazole-containing derivatives engage in aromatic π-π stacking interactions that stabilize crystal packing and potentially protein-ligand complexes [2]. The benzimidazole core also provides distinct UV absorption properties and electrochemical behavior compared to the imidazole analog [3].

Benzimidazole vs. imidazole π-Stacking Molecular complexity

Consistent Vendor Purity Benchmark of ≥98% Enables Reliable Procurement Across Multiple Suppliers

The target compound is commercially available from multiple reputable suppliers at consistently high purity (≥98%), providing procurement reliability that less common analogs may lack. Fluorochem supplies the compound at 98% purity (Product Code F729489) with documented GHS hazard classification (H302, H315, H319, H335) . ChemScene offers the compound at ≥98% purity (Cat. No. CS-0331386) with storage specification (sealed in dry, 2–8°C) . Leyan (Shanghai) supplies the compound at 98% purity (Product No. 1402056) . This multi-vendor availability at consistent purity reduces supply chain risk compared to single-source or lower-purity alternatives.

Commercial availability Purity specification Quality control

5-Nitro Group Electronic Effect Modulates Benzimidazole Reactivity: Quantitative Hammett and Electrochemical Context

The nitro group at position 5 of the benzimidazole ring exerts a strong electron-withdrawing effect (Hammett σₚ = +0.78 for -NO₂), which polarizes the benzimidazole π-system and influences both the reactivity of the 2-carbaldehyde group and the electrochemical reduction potential of the scaffold [1]. Studies on related 2-aryl-5(or 6)-nitrobenzimidazoles demonstrate that the nitro group undergoes reversible electrochemical reduction, with the formal potential and electron count characterized by cyclic voltammetry [2]. In contrast, benzimidazole-2-carbaldehyde derivatives without the nitro substituent lack this electron-deficient character, resulting in different reactivity profiles in nucleophilic addition and redox biochemistry. This electronic modulation is critical for compounds designed as bioreductive prodrug substrates, where the nitro group serves as a trigger for enzymatic activation by nitroreductases [2][3].

Electron-withdrawing group Nitro reduction Electrochemical behavior

Procurement-Driven Application Scenarios for 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde Based on Quantitative Differentiation Evidence


Synthesis of 2-(1-Methyl-5-nitro-2-benzimidazolyl)quinolines via Aldehyde-Mediated Cyclization

This compound is the essential starting material for synthesizing substituted 2-(1-methyl-5-nitro-2-benzimidazolyl)quinolines, a class of heterocyclic hybrids with potential antiparasitic and anticancer activities [1]. The synthetic pathway requires oxidation of the 2-(1-hydroxyethyl) derivative to the 2-acetyl intermediate, followed by condensation with substituted 2-aminobenzaldehydes—a transformation that depends on the 2-carbonyl functionality [1]. The N-methyl group ensures the final product retains the correct substitution pattern, while the 5-nitro group provides the electron-deficient character necessary for biological target engagement. Non-aldehydic or non-methylated analogs cannot participate in this synthetic route, making this compound irreplaceable for this specific application [1].

Construction of 2-Substituted-5-nitrobenzimidazole Libraries as VEGFR-2/c-Met Kinase Inhibitors

The compound serves as a versatile aldehyde building block for generating libraries of 2-substituted-5-nitrobenzimidazole derivatives targeting VEGFR-2 and c-Met kinases [1]. The 2-carbaldehyde group enables condensation with hydrazines, amines, and active methylene compounds to produce hydrazones, Schiff bases, and heterocyclic-fused derivatives [1][2]. In the study by Ibrahim et al. (2018), 31 compounds were screened against A549 and HCT116 cancer cell lines, with selected derivatives achieving IC₅₀ values as low as 2.19 ± 0.09 µM against non-small-cell lung cancer [1]. The benzimidazole core's extended π-system facilitates π-π stacking with Phe and Tyr residues in the kinase ATP-binding pocket, a feature absent in simpler imidazole analogs [2].

Precursor for 5-Nitrobenzimidazole-Derived Bioreductive Prodrugs and Nitroreductase Substrates

The 5-nitro group on the benzimidazole scaffold provides the requisite electrochemical reduction potential for enzymatic activation by nitroreductases, making this compound a strategic intermediate for bioreductive prodrug design [1]. The electron-withdrawing nitro group (σₚ ≈ +0.78) polarizes the aromatic system, enhancing susceptibility to enzymatic one-electron reduction under hypoxic conditions [2]. The 2-carbaldehyde handle further allows functionalization with targeting moieties or pharmacokinetic modifiers without disrupting the nitro group's redox properties. Non-nitrated benzimidazole-2-carbaldehydes lack this bioreductive activation capacity, making the 5-nitro substitution a critical design element [1][2].

Analytical Reference Standard for Method Development and Quality Control of Nitrobenzimidazole Intermediates

With its well-characterized computed properties (MW = 205.17 g/mol, XLogP3 = 1.4, TPSA = 80.7 Ų, complexity = 278) [1], ≥98% commercial purity across multiple vendors [2], and documented GHS hazard classification (H302, H315, H319, H335) [3], this compound is suited as an analytical reference standard for HPLC method development, impurity profiling, and quality control workflows in pharmaceutical intermediate manufacturing. The compound's MDL number (MFCD01136108) and InChIKey (CGFYTPXAPAREGN-UHFFFAOYSA-N) enable unambiguous database registration and cross-referencing across procurement and analytical systems [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.